ESI-09

Catalog No.
S548372
CAS No.
M.F
C16H15ClN4O2
M. Wt
330.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ESI-09

Product Name

ESI-09

IUPAC Name

(1E)-2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide

Molecular Formula

C16H15ClN4O2

Molecular Weight

330.77 g/mol

InChI

InChI=1S/C16H15ClN4O2/c1-16(2,3)14-8-12(21-23-14)15(22)13(9-18)20-19-11-6-4-5-10(17)7-11/h4-8,19H,1-3H3/b20-13+

InChI Key

DXEATJQGQHDURZ-DEDYPNTBSA-N

SMILES

CC(C)(C)C1=CC(=NO1)C(=O)C(=NNC2=CC(=CC=C2)Cl)C#N

solubility

Soluble in DMSO, not in water

Synonyms

3-(5-tert-butylisoxazol-3-yl)-2-((3-chlorophenyl)hydrazono)-3-oxopropionitrile, ESI-09

Canonical SMILES

CC(C)(C)C1=CC(=NO1)C(=O)C(=NNC2=CC(=CC=C2)Cl)C#N

Isomeric SMILES

CC(C)(C)C1=CC(=NO1)C(=O)/C(=N/NC2=CC(=CC=C2)Cl)/C#N

The exact mass of the compound (1E)-2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide is 330.08835 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Hydrazones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ESI-09 (CAS 263707-16-0) is a potent, cell-permeable, pan-EPAC (Exchange protein directly activated by cAMP) competitive inhibitor. It effectively blocks both Epac1 and Epac2 isoforms with low micromolar IC50 values (3.2 µM and 1.4 µM, respectively) while exhibiting greater than 100-fold selectivity over Protein Kinase A (PKA). As a critical procurement standard for cAMP signaling research, ESI-09 enables the decoupling of EPAC-mediated pathways from PKA-dependent processes without the need for genetic knockouts, making it a foundational tool for investigating cellular migration, insulin secretion, and vascular dynamics [1].

Substituting ESI-09 with isoform-specific inhibitors like CE3F4 (Epac1-selective) or ESI-05 (Epac2-selective) fails when broad pan-EPAC suppression is required to prevent compensatory signaling from the uninhibited isoform. Furthermore, CE3F4 operates via an uncompetitive mechanism, requiring prior cAMP binding to function, whereas ESI-09 is a competitive antagonist that directly blocks initial cAMP engagement. From a handling and reproducibility perspective, generic aqueous formulations or moisture-contaminated stocks lead to rapid aggregation and non-specific protein denaturation; ESI-09 must be formulated in anhydrous DMSO and used strictly within its <20 µM therapeutic window to maintain target specificity and avoid artifactual assay results [1][2].

Moisture Sensitivity and Aggregation-Based Denaturation Threshold

ESI-09 is highly susceptible to aggregation in aqueous environments or when dissolved in moisture-contaminated DMSO, which can lead to non-specific protein denaturation artifacts. Research demonstrates that ESI-09 maintains specific competitive inhibition strictly within a 'therapeutic window' of <20 µM. Exceeding this concentration, or using hydrated solvents, drastically reduces functional solubility and triggers off-target denaturation, a phenomenon not observed with highly soluble but less potent analogs[1].

Evidence DimensionSpecific activity window vs. Denaturation threshold
Target Compound DataESI-09 (Specific EPAC inhibition at <20 µM in anhydrous DMSO)
Comparator Or BaselineHigh-dose ESI-09 or hydrated stock (>25-50 µM)
Quantified Difference>20 µM induces non-specific protein denaturation and aggregation-based false positives.
ConditionsIn vitro GEF assays and cell-based signaling models.

Procurement protocols must mandate anhydrous DMSO and high-purity handling to ensure the compound remains within its artifact-free <20 µM working concentration.

Pan-EPAC Inhibition vs. Isoform-Specific Analogs

For applications requiring complete blockade of EPAC signaling, ESI-09 provides potent dual inhibition with IC50 values of 3.2 µM for Epac1 and 1.4 µM for Epac2. In contrast, substituting with ESI-05 leaves Epac1 completely uninhibited, and CE3F4 fails to inhibit Epac2. Furthermore, ESI-09 exhibits zero activity against PKA at concentrations up to 25 µM, ensuring clean decoupling of the cAMP pathway [1].

Evidence DimensionIC50 for Epac1 and Epac2
Target Compound DataESI-09 (Epac1: 3.2 µM; Epac2: 1.4 µM)
Comparator Or BaselineESI-05 (Epac1: Inactive; Epac2: 0.43 µM)
Quantified DifferenceESI-09 achieves comprehensive pan-EPAC blockade in the 1-4 µM range, whereas ESI-05 is exclusively Epac2-selective.
ConditionsFluorescence-based Rap1 GDP/GTP exchange assay.

Buyers must select ESI-09 when experimental designs require the simultaneous suppression of both EPAC isoforms to prevent compensatory signaling.

Competitive vs. Uncompetitive Binding Dynamics

ESI-09 functions as a competitive inhibitor that directly competes with cAMP for the cyclic nucleotide-binding domain (CNBD). This allows it to block the initial activation step of EPAC. Conversely, the comparator CE3F4 is an uncompetitive inhibitor that preferentially binds to the cAMP-bound, activated form of Epac1. Because CE3F4 requires pre-existing cAMP to function, its IC50 fluctuates based on agonist concentration, making ESI-09 the superior choice for assays with variable basal cAMP levels [1].

Evidence DimensionBinding dependency on cAMP
Target Compound DataESI-09 (Competitive; blocks cAMP binding)
Comparator Or BaselineCE3F4 (Uncompetitive; requires prior cAMP binding to Epac1)
Quantified DifferenceESI-09 prevents EPAC activation regardless of cAMP presence, whereas CE3F4's efficacy is contingent upon cAMP pre-activation.
ConditionsReal-time GEF kinetics with varying cAMP concentrations.

ESI-09 is essential for procurement when the experimental objective is to completely prevent cAMP from engaging the EPAC receptor, rather than trapping an already-activated complex.

Mitochondrial ETC Uncoupling in Starvation Models

Beyond its primary role as an EPAC inhibitor, ESI-09 possesses a unique, EPAC-independent ability to uncouple the mitochondrial electron transport chain (ETC). Under glucose deprivation stress, ESI-09 induces mitochondrial proton leak and severe ATP deficiency in lung cancer cells. This bioenergetic crisis cannot be replicated by other EPAC inhibitors like CE3F4 or ESI-05, making ESI-09 uniquely valuable for metabolic starvation assays [1].

Evidence DimensionMitochondrial ATP production and ETC uncoupling
Target Compound DataESI-09 (Induces proton leak and ATP deficiency)
Comparator Or BaselineCE3F4 and ESI-05 (No effect on mitochondrial ETC)
Quantified DifferenceESI-09 actively disrupts bioenergetic homeostasis under glucose starvation, an effect completely absent in structurally distinct EPAC inhibitors.
ConditionsLung cancer cells cultured under glucose deprivation at pH 6.8 - 7.4.

Expands the compound's procurement value, allowing researchers to use ESI-09 as a dual-purpose tool for both EPAC inhibition and mitochondrial uncoupling in cancer metabolism studies.

Pan-EPAC Signaling Blockade in Oncology

ESI-09 is the preferred inhibitor for blocking EPAC-mediated migration, invasion, and Akt phosphorylation in pancreatic cancer models. Because it effectively inhibits both Epac1 and Epac2, it eliminates the risk of compensatory signaling that occurs when using isoform-specific analogs like ESI-05 [1].

Differentiating PKA vs. EPAC Pathways

Due to its >100-fold selectivity over PKA (inactive up to 25 µM), ESI-09 is heavily procured for cAMP signaling assays where isolating EPAC-dependent processes from PKA-dependent processes is critical. It allows researchers to map Rap1 activation without knocking out EPAC genes [1].

High-Fidelity Biochemical Assays (Strict <20 µM Window)

In highly sensitive in vitro GEF assays, ESI-09 formulated in anhydrous DMSO is deployed strictly below 20 µM. This specific procurement and handling protocol ensures competitive inhibition of cAMP binding while actively avoiding the protein denaturation and aggregation artifacts seen at higher concentrations [2].

Mitochondrial Uncoupling in Metabolic Starvation Models

Leveraging its secondary mechanism of action, ESI-09 is utilized in metabolic oncology to induce bioenergetic crisis in starvation-resistant cancer cells. It acts as a mitochondrial ETC uncoupler, a feature unique to ESI-09 and HJC0197, distinguishing it from all other EPAC inhibitors[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

330.0883534 g/mol

Monoisotopic Mass

330.0883534 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

ESI-09

Dates

Last modified: 08-15-2023
1: Aslam M, Tanislav C, Troidl C, Schulz R, Hamm C, Gündüz D. cAMP controls the restoration of endothelial barrier function after thrombin-induced hyperpermeability via Rac1 activation. Physiol Rep. 2014 Oct 24;2(10). pii: e12175. doi: 10.14814/phy2.12175. Print 2014 Oct 1. PubMed PMID: 25344477; PubMed Central PMCID: PMC4254100.
2: Mediero A, Perez-Aso M, Cronstein BN. Activation of EPAC1/2 is essential for osteoclast formation by modulating NFκB nuclear translocation and actin cytoskeleton rearrangements. FASEB J. 2014 Nov;28(11):4901-13. doi: 10.1096/fj.14-255703. Epub 2014 Aug 13. PubMed PMID: 25122553; PubMed Central PMCID: PMC4200330.
3: Bacallao K, Monje PV. Opposing roles of PKA and EPAC in the cAMP-dependent regulation of schwann cell proliferation and differentiation [corrected]. PLoS One. 2013 Dec 11;8(12):e82354. doi: 10.1371/journal.pone.0082354. eCollection 2013. Erratum in: PLoS One. 2014;9(1). doi:10.1371/annotation/fa651e8d-ed5a-4937-8d7e-8009b10dcbe0. PubMed PMID: 24349260; PubMed Central PMCID: PMC3859537.
4: Gong B, Shelite T, Mei FC, Ha T, Hu Y, Xu G, Chang Q, Wakamiya M, Ksiazek TG, Boor PJ, Bouyer DH, Popov VL, Chen J, Walker DH, Cheng X. Exchange protein directly activated by cAMP plays a critical role in bacterial invasion during fatal rickettsioses. Proc Natl Acad Sci U S A. 2013 Nov 26;110(48):19615-20. doi: 10.1073/pnas.1314400110. Epub 2013 Nov 11. PubMed PMID: 24218580; PubMed Central PMCID: PMC3845138.
5: Li X, Guo Q, Gao J, Yang J, Zhang W, Liang Y, Wu D, Liu Y, Weng J, Li Q, Zhang Y. The adenylyl cyclase inhibitor MDL-12,330A potentiates insulin secretion via blockade of voltage-dependent K(+) channels in pancreatic beta cells. PLoS One. 2013 Oct 29;8(10):e77934. doi: 10.1371/journal.pone.0077934. eCollection 2013. PubMed PMID: 24205033; PubMed Central PMCID: PMC3812155.
6: Rehmann H. Epac-inhibitors: facts and artefacts. Sci Rep. 2013 Oct 23;3:3032. doi: 10.1038/srep03032. PubMed PMID: 24149987; PubMed Central PMCID: PMC3805970.
7: Chen H, Ding C, Wild C, Liu H, Wang T, White MA, Cheng X, Zhou J. Efficient Synthesis of ESI-09, A Novel Non-cyclic Nucleotide EPAC Antagonist. Tetrahedron Lett. 2013 Mar 20;54(12):1546-1549. PubMed PMID: 23459418; PubMed Central PMCID: PMC3580859.
8: Almahariq M, Tsalkova T, Mei FC, Chen H, Zhou J, Sastry SK, Schwede F, Cheng X. A novel EPAC-specific inhibitor suppresses pancreatic cancer cell migration and invasion. Mol Pharmacol. 2013 Jan;83(1):122-8. doi: 10.1124/mol.112.080689. Epub 2012 Oct 11. PubMed PMID: 23066090; PubMed Central PMCID: PMC3533471.

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